MC-Val-Cit-PAB-MMAE;Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E
Description
Valine-citrulline-monomethyl auristatin E (VcMMAE) is a compound used in the development of antibody-drug conjugates (ADCs). These ADCs are a novel class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. VcMMAE is particularly notable for its use in targeting cancer cells, where it is linked to a monoclonal antibody via a protease-labile valine-citrulline linker. This allows for the selective delivery of the cytotoxic agent monomethyl auristatin E (MMAE) to cancer cells, minimizing damage to healthy tissues .
Properties
Molecular Formula |
C68H105N11O15 |
|---|---|
Molecular Weight |
1316.6 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90) |
InChI Key |
NLMBVBUNULOTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Method
- The one-pot method combines the formation of the activated linker and its coupling with MMAE in a single reaction vessel.
- Py-MAA (pyridyl maleimide acetic acid) is first synthesized and then reacted with Val-Cit-PAB-OH to form Py-MAA-Val-Cit-PAB-OH.
- This intermediate is then activated with NPC and DIPEA.
- Subsequently, MMAE, along with DIPEA, pyridine, and HoBt, is added directly to the reaction mixture.
- The reaction proceeds at room temperature for 48 hours.
- The product Py-MAA-Val-Cit-PAB-MMAE is purified by preparative liquid chromatography.
- This method achieves high purity (~99.8%) and yields around 50%.
- Reduced handling and transfer steps minimize product loss.
- Potentially lower production costs due to fewer purification steps.
- Suitable for scale-up in industrial settings.
Purification Techniques
- Preparative HPLC is the primary purification method used to achieve high purity (>98%) of MC-Val-Cit-PAB-MMAE.
- Non-chromatographic methods such as aqueous work-up and silica gel thin-layer chromatography (TLC) monitoring have been explored for intermediate isolation but are less effective for final product purification.
- Crystallization of intermediates using petroleum ether and ethyl acetate is common but insufficient alone to remove all impurities.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| MC-Val-Cit-PAB-PNP formation | MC-Val-Cit-PAB-OH, NPC (1.1 eq), DIPEA (1 eq), DMF, 24 h, 24°C | Precipitation with petroleum ether/ethyl acetate |
| Coupling with MMAE | MMAE (0.9 eq), DIPEA (2 eq), pyridine, HoBt, DMF, 48 h, 24°C | Purification by preparative HPLC |
| One-pot synthesis | Py-MAA, Val-Cit-PAB-OH, NPC, DIPEA, MMAE, pyridine, HoBt, DMF, 72 h total | High purity and yield, fewer steps |
Research Findings and Analytical Data
- Purity: Final MC-Val-Cit-PAB-MMAE products typically achieve purities >98%, with some methods reaching 99.8% after preparative HPLC.
- Yield: Overall yields range from 46% to 65%, depending on the method and scale.
- Characterization: Electrospray ionization mass spectrometry (ESI-MS) confirms the successful coupling of MMAE to the linker.
- Stability: The maleimidocaproyl spacer provides a thiol-reactive site for antibody conjugation, while the Val-Cit dipeptide is protease-sensitive, enabling selective release of MMAE in tumor cells.
Summary Table of Preparation Methods
| Method | Steps | Purification | Purity (%) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Two-step | Separate linker activation and MMAE coupling | Precipitation + HPLC | >98 | 50–65 | Well-established, flexible | Impurities from intermediate, costly HPLC |
| One-pot | Combined activation and coupling in one vessel | Preparative liquid chromatography | ~99.8 | ~50 | Fewer steps, cost-effective | Requires precise control of conditions |
| Non-chromatographic work-up | Simple aqueous work-up and TLC monitoring | None or minimal | Not optimal | ~65 | Simple, low cost | Lower purity, less suitable for final product |
Chemical Reactions Analysis
Types of Reactions
VcMMAE undergoes several types of chemical reactions, including:
Substitution Reactions: The attachment of the valine-citrulline linker to the monoclonal antibody involves substitution reactions where reactive groups on the antibody are replaced by the linker.
Cleavage Reactions: Once inside the target cancer cell, the valine-citrulline linker is cleaved by proteases, releasing the cytotoxic monomethyl auristatin E.
Common Reagents and Conditions
Common reagents used in the synthesis of VcMMAE include NHS esters, maleimides, and various solvents and catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products
The major product of these reactions is the fully conjugated VcMMAE compound, which consists of the monoclonal antibody linked to monomethyl auristatin E via the valine-citrulline linker .
Scientific Research Applications
VcMMAE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of VcMMAE involves several key steps:
Targeting: The monoclonal antibody component of VcMMAE binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cytotoxicity: Monomethyl auristatin E disrupts the microtubule network within the cancer cell, inhibiting cell division and leading to cell death.
Comparison with Similar Compounds
VcMMAE is part of a broader class of ADCs that use different linkers and cytotoxic agents. Similar compounds include:
Valine-citrulline-monomethyl auristatin F (VcMMAF): Similar to VcMMAE but uses monomethyl auristatin F as the cytotoxic agent.
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-monomethyl auristatin E (SMCC-MMAE): Uses a non-cleavable linker, resulting in different pharmacokinetics and cellular processing.
Glembatumumab vedotin (CR011-vcMMAE): Another ADC that targets glycoprotein nonmetastatic B (GPNMB) on cancer cells.
VcMMAE is unique in its use of the valine-citrulline linker, which provides a balance between stability in the bloodstream and efficient release of the cytotoxic agent within the target cell .
Biological Activity
MC-Val-Cit-PAB-MMAE, or Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E, is a sophisticated antibody-drug conjugate (ADC) that combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a specific linker designed to enhance therapeutic efficacy against cancer cells. This compound is notable for its protease-sensitive linker, which facilitates the selective release of MMAE in the tumor microenvironment.
MC-Val-Cit-PAB-MMAE consists of several key components:
- Maleimidocaproyl (MC) : A thiol-reactive group that enables conjugation to antibodies.
- Valine-Citrulline (Val-Cit) : A dipeptide linker that is cleavable by proteases prevalent in the tumor environment.
- PAB (p-Aminobenzoyloxycarbonyl) : A self-immolative spacer that aids in the release of MMAE upon cleavage.
- Monomethyl Auristatin E (MMAE) : A potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The biological activity of MC-Val-Cit-PAB-MMAE is primarily attributed to its ability to selectively deliver MMAE to cancer cells while minimizing systemic toxicity. The Val-Cit linker is cleaved by cathepsins, which are often overexpressed in tumor tissues, allowing for targeted drug release and enhanced therapeutic effects.
Biological Activity and Efficacy
In Vitro Studies : Research has demonstrated that MC-Val-Cit-PAB-MMAE exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs utilizing this linker have shown IC50 values in the picomolar range, indicating high potency compared to other ADC formulations .
In Vivo Studies : In animal models, specifically BALB/c nude mice bearing human epidermoid carcinoma (A431) tumors, MC-Val-Cit-PAB-MMAE demonstrated substantial tumor growth inhibition. Mice treated with this ADC showed significant tumor regression compared to control groups receiving saline or non-cleavable analogues .
Comparative Analysis of Linker Systems
The effectiveness of MC-Val-Cit-PAB-MMAE can be compared with other linker systems based on their stability and release kinetics:
| Linker Type | Stability | Release Mechanism | Therapeutic Efficacy |
|---|---|---|---|
| Val-Cit | Moderate | Protease cleavage | High |
| Val-Arg | Low | Rapid release | Moderate |
| Maleimide-based linkers | High | Non-cleavable | Variable |
The Val-Cit linker has been shown to be superior in terms of therapeutic efficacy due to its selective cleavage in the tumor microenvironment, which enhances the localized action of MMAE and reduces off-target effects .
Case Studies
- Trastuzumab-MC-Val-Cit-PAB-MMAE Conjugates : In a study involving trastuzumab conjugated with MC-Val-Cit-PAB-MMAE, the ADC demonstrated improved efficacy against HER2-positive breast cancer cells compared to unconjugated trastuzumab. The study highlighted a >95% purity of the synthesized conjugate and confirmed its structural integrity through NMR analysis .
- Anti-CD22 ADCs : Another case study focused on an anti-CD22 monoclonal antibody linked to MMAE via the MC-Val-Cit-PAB system. This ADC exhibited potent cytotoxicity in preclinical models of lymphoma, showcasing its potential for treating hematological malignancies .
Q & A
Q. What is the structural composition of MC-Val-Cit-PAB-MMAE, and how does each component contribute to its function in antibody-drug conjugates (ADCs)?
MC-Val-Cit-PAB-MMAE consists of four key components:
- Maleimidocaproyl (MC) : A thiol-reactive group enabling covalent conjugation to cysteine residues on antibodies.
- Valine-Citrulline (Val-Cit) dipeptide : A protease-sensitive linker cleaved by lysosomal enzymes (e.g., cathepsin B) in target cells, enabling payload release.
- p-Aminobenzoyloxycarbonyl (PAB) : A self-immolative spacer that ensures efficient drug release post-cleavage.
- Monomethyl auristatin E (MMAE) : A potent tubulin inhibitor that disrupts microtubule assembly, inducing apoptosis in dividing cells. This modular design ensures targeted cytotoxicity while minimizing off-target effects .
Q. What synthetic methods are used to produce MC-Val-Cit-PAB-MMAE, and how is purity ensured?
Synthesis involves coupling MMAE to the MC-Val-Cit-PAB linker via a pH-controlled reaction (pH 8–9) in aqueous conditions, followed by purification using reversed-phase HPLC or column chromatography. Analytical HPLC with XBridge C18 columns (heated to 65°C) and mass spectrometry (e.g., SCIEX TripleTOF 6600) are employed to validate purity and confirm molecular weight (911.18 g/mol) .
Q. How is the protease sensitivity of the Val-Cit linker validated in vitro?
Researchers incubate MC-Val-Cit-PAB-MMAE with purified cathepsin B or lysosomal extracts and monitor cleavage kinetics using LC-MS. Release of free MMAE is quantified via fluorescence or cytotoxicity assays in cell lines (e.g., HEK293 or cancer models) .
Q. What in vitro assays are used to evaluate the cytotoxicity of MC-Val-Cit-PAB-MMAE conjugates?
- Cell viability assays : Dose-response curves (IC₅₀ values) in cancer cell lines (e.g., HER2-positive breast cancer) using MTT or CellTiter-Glo.
- Mechanistic studies : Tubulin polymerization inhibition assays and apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can researchers optimize the drug-to-antibody ratio (DAR) of MC-Val-Cit-PAB-MMAE conjugates to balance efficacy and toxicity?
DAR optimization involves:
- Controlled reduction of antibody interchain disulfides to generate 2–4 reactive thiols per antibody.
- Stoichiometric conjugation : A 5-fold molar excess of MC-Val-Cit-PAB-MMAE over antibody thiols ensures efficient coupling.
- Purification : Size-exclusion chromatography (e.g., Amicon Ultra spin columns) removes unconjugated payloads. Average DAR values of 3.5–4.0 are typically targeted to minimize aggregation while maintaining potency .
Q. What pharmacokinetic (PK) models are used to predict ADC behavior in vivo, and how do DAR species affect clearance rates?
Semi-mechanistic PK models incorporate:
- DAR-dependent clearance : Higher DAR species (e.g., DAR 8) are cleared faster due to hydrophobicity-driven uptake by the mononuclear phagocyte system.
- Tumor penetration : Conjugates with DAR 2–4 show optimal tumor uptake and payload release. Studies in cynomolgus monkeys demonstrate nonlinear PK, requiring population modeling to predict human dosing .
Q. How can contradictory data on MC-Val-Cit-PAB-MMAE’s mechanism of action be resolved?
Discrepancies in mechanism (e.g., COX-2 inhibition vs. tubulin disruption) may arise from off-target effects at high concentrations. Resolution strategies include:
- Selective enzyme inhibition assays : Co-treatment with COX-2 inhibitors (e.g., celecoxib) to isolate tubulin-specific effects.
- Genetically modified models : CRISPR/Cas9 knockout of COX-2 or tubulin isoforms in target cells .
Q. What analytical challenges arise in characterizing MC-Val-Cit-PAB-MMAE conjugates, and how are they addressed?
- DAR heterogeneity : Hydrophobic interaction chromatography (HIC) separates DAR species.
- Aggregation : Dynamic light scattering (DLS) and SEC-MALS assess aggregate formation during conjugation.
- Stability : Forced degradation studies (e.g., pH 9.0 or 40°C) identify vulnerable sites in the linker-payload .
Q. How does the choice of antibody influence the efficacy of MC-Val-Cit-PAB-MMAE conjugates?
Q. What strategies improve the therapeutic index of MC-Val-Cit-PAB-MMAE-based ADCs?
- Linker optimization : Replacing Val-Cit with alternative protease-sensitive sequences (e.g., Gly-Gly-Phe) to modulate cleavage kinetics.
- Payload masking : Prodrug strategies (e.g., glucuronide conjugation) to reduce systemic toxicity.
- Dosing schedules : Fractionated dosing to mitigate neutropenia and peripheral neuropathy .
Methodological Best Practices
- Conjugation protocol : Use ice-cold dimethylacetamide (DMAC) for linker dissolution to prevent premature hydrolysis .
- Sterility : Post-conjugation sterile filtration (0.2-μm filters) ensures in vivo compatibility .
- Stability testing : Store conjugates at −80°C in PBS with 2 mM EDTA to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
